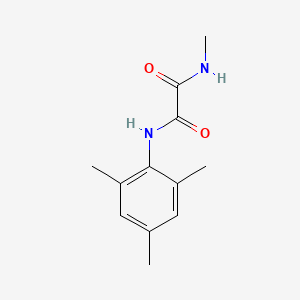

N-mesityl-N'-methylethanediamide

CAS No.:

Cat. No.: VC10417919

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N2O2 |

|---|---|

| Molecular Weight | 220.27 g/mol |

| IUPAC Name | N-methyl-N'-(2,4,6-trimethylphenyl)oxamide |

| Standard InChI | InChI=1S/C12H16N2O2/c1-7-5-8(2)10(9(3)6-7)14-12(16)11(15)13-4/h5-6H,1-4H3,(H,13,15)(H,14,16) |

| Standard InChI Key | ZUFZKMHHUFQCRV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NC)C |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NC)C |

Introduction

Structural and Chemical Identity of N-Mesityl-N'-Methylethanediamide

N-Mesityl-N'-methylethanediamide, systematically named N-methyl-N'-(2,4,6-trimethylphenyl)ethanediamide, belongs to the oxamide family. Its core structure consists of an ethanediamide backbone (NH–CO–CO–NH) with a methyl group on one nitrogen and a mesityl moiety on the other. The mesityl group imparts steric bulk and electronic effects due to its three methyl substituents, which may influence reactivity and intermolecular interactions . The compound’s IUPAC name and synonyms, including N-mesityl-N'-methylethanediamide and N-methyl-N''-(2,4,6-trimethylphenyl)oxamide, underscore its functional duality as both an amide and aryl-substituted derivative .

Physicochemical Properties and Computational Data

Key physicochemical parameters for N-mesityl-N'-methylethanediamide, derived from computational analyses, are summarized below:

| Property | Value |

|---|---|

| Molecular Weight | 220.27 g/mol |

| XLogP3 | 1.9 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

| Topological Polar Surface Area | 58.2 Ų |

| Heavy Atom Count | 16 |

| Complexity | 266 |

The compound’s moderate lipophilicity (XLogP3 = 1.9) suggests balanced solubility in both aqueous and organic media, while its polar surface area indicates potential for hydrogen-bonding interactions . The single rotatable bond between the two carbonyl groups permits conformational flexibility, which may influence its crystallinity or binding behavior in supramolecular contexts.

N-Mesityl-N'-methylethanediamide shares structural motifs with N-mesityl-substituted NHC ligands, which are prized for their strong σ-donor properties and steric shielding in transition-metal catalysis . For example, chiral triazolium salts bearing N-mesityl groups exhibit enhanced enantioselectivity in organocatalytic reactions due to the mesityl group’s ability to stabilize reactive intermediates . Although N-mesityl-N'-methylethanediamide lacks the carbene center of NHCs, its amide functionalities could act as bidentate ligands, coordinating to metal centers via the carbonyl oxygen and deprotonated nitrogen atoms. This hypothesis aligns with studies on iron-NHC complexes, where ligand rigidity and conjugation modulate metal-ligand bond angles and excited-state dynamics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume